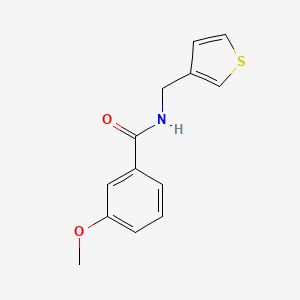

3-methoxy-N-(thiophen-3-ylmethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-16-12-4-2-3-11(7-12)13(15)14-8-10-5-6-17-9-10/h2-7,9H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPBJHJKQAQMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Characterization of 3 Methoxy N Thiophen 3 Ylmethyl Benzamide

Diverse Synthetic Routes to 3-methoxy-N-(thiophen-3-ylmethyl)benzamide

The construction of the this compound scaffold can be approached through several well-established and novel synthetic methods. These methods primarily focus on the efficient formation of the amide linkage.

Classical Amide Bond Formation Strategies

The most direct and widely employed method for the synthesis of this compound is the coupling of a carboxylic acid derivative with an amine. This typically involves the reaction of (thiophen-3-yl)methanamine with an activated form of 3-methoxybenzoic acid.

One common approach is the conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride . This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with (thiophen-3-yl)methanamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternatively, a plethora of coupling reagents can be utilized to facilitate the direct amidation of 3-methoxybenzoic acid with (thiophen-3-yl)methanamine. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine. Commonly used coupling agents suitable for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and improve yields. Other effective reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netnumberanalytics.com A comparative study of various amidation reagents in aqueous media highlighted that the choice of reagent can be substrate-dependent, with combinations like DIC-HOPO and reagents such as COMU-collidine showing broad applicability. researchgate.netluxembourg-bio.com

The reaction conditions for these classical methods are generally mild, and the choice of solvent can range from dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to dimethylformamide (DMF).

Palladium-Catalyzed Coupling Approaches in Scaffold Assembly

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, in particular, offers an alternative route to N-aryl and N-alkyl benzamides. While typically used for aryl amines, analogous reactions with benzylamines are also well-documented. acs.org

For the synthesis of this compound, a potential palladium-catalyzed approach would involve the coupling of a 3-methoxy-substituted aryl halide or triflate with (thiophen-3-yl)methanamine. A more direct, albeit less common, variant for this specific target would be the coupling of 3-methoxybenzamide (B147233) with a (thiophen-3-yl)methyl halide. This transamidation approach is a developing area of research. nih.gov

The catalytic cycle for such a reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the desired N-substituted benzamide (B126) product, regenerating the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as tBuBrettPhos often being employed to promote the key steps of the catalytic cycle. nih.gov These methods are valued for their functional group tolerance and ability to form bonds that may be challenging to construct via classical methods.

Novel Synthetic Transformations Employed for Benzamide-Thiophene Conjugation

Beyond classical and palladium-catalyzed methods, other novel transformations can be envisaged for the synthesis of this compound. One such method is the Smiles rearrangement, which has been utilized for the synthesis of other benzamide derivatives. researchgate.net This intramolecular nucleophilic aromatic substitution could potentially be adapted, although it would require a more complex precursor design.

Another emerging area is the use of greener and more sustainable methods. For instance, some amide bond formations have been achieved using reactive deep eutectic solvents, which can enhance scalability and reduce environmental impact. researchgate.net

Precursor Synthesis and Optimization Strategies

The successful synthesis of this compound relies on the efficient preparation of its key precursors: an activated 3-methoxybenzoyl derivative and (thiophen-3-yl)methanamine.

3-Methoxybenzoic acid and its derivatives: 3-Methoxybenzoic acid is a commercially available starting material. As mentioned, its conversion to the more reactive 3-methoxybenzoyl chloride is a standard procedure using reagents like thionyl chloride or oxalyl chloride.

(Thiophen-3-yl)methanamine: This precursor is less common than its 2-substituted isomer. A primary route to its synthesis is the reduction of thiophene-3-carbonitrile . This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as THF. Another viable pathway is the reductive amination of thiophene-3-carboxaldehyde . masterorganicchemistry.comyoutube.comyoutube.comorganic-chemistry.orgyoutube.com This one-pot reaction involves the formation of an imine between the aldehyde and an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia), which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over palladium on carbon (Pd/C). masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com The synthesis of thiophene-3-carbonitrile itself can be accomplished through various methods reported in the literature. nih.govresearchgate.netsciforum.net

Optimization of these precursor syntheses often involves screening different reagents, catalysts, solvents, and reaction temperatures to maximize yield and purity while minimizing side products and cost.

Comparative Analysis of Synthetic Efficiency, Yield, and Scalability

The choice of synthetic route for this compound involves a trade-off between efficiency, yield, cost, and scalability.

| Synthetic Route | Advantages | Disadvantages | Typical Yields | Scalability |

| Classical Amide Bond Formation (Acyl Chloride) | High reactivity, generally high yields, relatively inexpensive reagents. | Acyl chloride is moisture-sensitive; generates HCl byproduct requiring a base. | Good to Excellent | Good |

| Classical Amide Bond Formation (Coupling Reagents) | Mild reaction conditions, high functional group tolerance, wide variety of reagents available. | Coupling reagents can be expensive; may generate stoichiometric byproducts that require removal. researchgate.net | Moderate to Good researchgate.net | Moderate, can be expensive on a large scale. researchgate.net |

| Palladium-Catalyzed Coupling | Excellent functional group tolerance, can be used for challenging substrates. acs.org | Palladium catalysts and ligands can be expensive and sensitive to air/moisture; may require careful optimization. | Moderate to Excellent | Can be challenging and costly to scale up due to catalyst cost and removal. |

| Novel Transformations (e.g., Smiles Rearrangement) | Can offer unique synthetic pathways. | May require specific and complex precursors; may not be generalizable. | Variable | Generally poor unless specifically developed for scale-up. |

For large-scale industrial production, the classical acyl chloride route is often favored due to its high efficiency and the low cost of the reagents. However, for laboratory-scale synthesis, especially for creating libraries of analogues with diverse functional groups, the use of modern coupling reagents is often more convenient and versatile. researchgate.net Palladium-catalyzed methods, while powerful, are typically reserved for situations where classical methods fail or for the synthesis of highly complex molecules where their high cost can be justified.

Application of Green Chemistry Principles in the Synthesis of Benzamide Derivatives

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to design chemical products and processes that minimize the use and generation of hazardous substances. The synthesis of benzamide derivatives has been a fertile ground for the application of these principles, addressing concerns related to hazardous solvents, toxic reagents, and energy consumption.

Key green chemistry principles applied to benzamide synthesis include:

Waste Prevention and Atom Economy : Traditional amide synthesis methods, such as those using stoichiometric activating agents, often generate significant waste. Green approaches focus on catalytic methods that improve atom economy—a measure of how efficiently reactants are converted to the desired product. shachemlin.com For instance, catalytic methods that allow for the direct amidation of carboxylic acids or esters without stoichiometric activators are highly desirable.

Use of Safer Solvents and Reaction Conditions : A major focus of green chemistry is the replacement of volatile and hazardous organic solvents (VOCs). bldpharm.com Research has explored the use of more environmentally benign solvents for benzamide synthesis, including water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs). evitachem.comsigmaaldrich.com In some cases, syntheses can be performed under solvent-free conditions, which entirely eliminates solvent-related waste and simplifies product purification. sigmaaldrich.com One study highlighted a clean and ecocompatible pathway for N-benzoylation of amines under solvent- and activation-free conditions. sigmaaldrich.com

Design for Energy Efficiency : Many conventional reactions require prolonged heating, contributing to high energy consumption. shachemlin.com Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chemicalbook.com The synthesis of benzimidazole (B57391) derivatives, which share synthetic precursors with benzamides, has been shown to benefit from microwave irradiation, avoiding hazardous solvents and reducing reaction times. chemicalbook.com

Use of Renewable Feedstocks and Catalysis : While not always directly applicable to simple benzamides, the principle of using renewable feedstocks is a long-term goal. shachemlin.com More immediately relevant is the development of efficient and reusable catalysts. For example, the use of metal complexes like K₄[Fe(CN)₆] or nano-catalysts has been shown to facilitate the synthesis of related heterocyclic compounds under mild and green conditions. chemicalbook.com Manganese-based catalysts have been employed for the N-methoxymethylation of primary amides, offering a green alternative by avoiding toxic reagents and allowing for catalyst reusability.

By integrating these principles, chemists are developing more sustainable and efficient methods for the synthesis of benzamide derivatives, reducing the environmental footprint of these important chemical processes.

Computational Chemistry and Theoretical Investigations of 3 Methoxy N Thiophen 3 Ylmethyl Benzamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can provide deep insights into the electronic characteristics that govern a compound's reactivity and spectroscopic behavior. However, specific published data on these calculations for 3-methoxy-N-(thiophen-3-ylmethyl)benzamide are currently absent from the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity, including its susceptibility to nucleophilic and electrophilic attack. An FMO analysis of this compound would identify the likely sites for electron donation and acceptance, offering clues about its reaction mechanisms. At present, no studies have published the HOMO-LUMO energy gap or the spatial distribution of these orbitals for this compound.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique used to visualize the charge distribution of a molecule. It helps in identifying electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. An EPS map for this compound would highlight the electronegative and electropositive areas, providing valuable information for predicting its interaction patterns. No such specific mapping data has been reported for this molecule in available scientific literature.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Identification of Putative Binding Sites and Key Residues

For this compound, molecular docking simulations would be essential to identify its potential binding sites on various protein targets. These simulations would also pinpoint the key amino acid residues involved in forming stable interactions with the compound. This information is foundational for structure-based drug design and for elucidating its mechanism of action.

Predicted Binding Modes and Affinities

Beyond identifying binding sites, molecular docking can predict the specific binding modes and estimate the binding affinity of a ligand to its target. This data is critical for ranking potential drug candidates and for optimizing their structures to enhance potency. Currently, there are no published studies detailing the predicted binding modes or affinities of this compound with any biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. MD simulations of this compound, both in solution and in complex with a biological target, would offer insights into its flexibility, conformational preferences, and the stability of its binding interactions. Such studies are vital for a comprehensive understanding of its behavior at an atomic level, yet no research detailing these simulations for this specific compound has been found.

Ligand Stability and Flexibility within Target Pockets

The stability and conformational flexibility of a ligand within the binding pocket of a biological target are critical determinants of its affinity and efficacy. Molecular dynamics (MD) simulations are a primary tool for investigating these aspects. An MD simulation would model the behavior of this compound within a target protein over time, providing insights into its dynamic stability.

Key metrics to assess stability include the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked pose. A low and stable RMSD value over the simulation time (e.g., 100-200 nanoseconds) would suggest that the ligand maintains a consistent and stable binding mode. For instance, MD simulations on benzimidazole (B57391) derivatives targeting SARS-CoV-2 Mpro showed that stable ligands achieve equilibrium with minimal fluctuation in RMSD values over the simulation period. nih.gov

Protein-Ligand Interaction Dynamics

Molecular dynamics simulations also elucidate the dynamic nature of interactions between the ligand and the protein. While molecular docking provides a static snapshot, MD reveals the persistence and strength of key interactions over time. For this compound, the key interactions would likely involve:

Hydrogen Bonds: The amide group is a prime candidate for forming stable hydrogen bonds with amino acid residues in the binding pocket. The nitrogen atom can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. The persistence of these hydrogen bonds throughout an MD simulation is a strong indicator of their importance for binding affinity. In simulations of other benzamide (B126) derivatives, hydrogen bonds with residues like tyrosine and serine have been shown to be dominant interactions. nih.gov

Hydrophobic Interactions: The methoxy-substituted phenyl ring and the thiophene (B33073) ring are expected to form significant hydrophobic and aromatic (π-π stacking) interactions with nonpolar residues of the target protein. MD simulations can track the distances and geometries of these interactions to confirm their stability.

Water-Mediated Interactions: MD simulations explicitly model the role of water molecules in the binding site, which can form bridging hydrogen bonds between the ligand and the protein, further stabilizing the complex.

An analysis of a hypothetical MD simulation for this compound is summarized in the table below.

| Interaction Type | Potential Interacting Groups of the Ligand | Expected Stability During Simulation |

| Hydrogen Bond Donor | Amide N-H | High, crucial for anchoring the ligand |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Methoxy (B1213986) Oxygen | High to Moderate |

| π-π Stacking | Phenyl Ring, Thiophene Ring | Moderate to High, dependent on pocket residues |

| Hydrophobic (van der Waals) | Methylene (B1212753) linker, Aromatic Rings | High, contributes significantly to binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for new, unsynthesized molecules.

2D and 3D-QSAR Methodologies (e.g., CoMSIA, CoMFA)

For a series of analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be highly informative. nih.gov These methods correlate the 3D properties of molecules with their biological activity.

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) fields around a set of aligned molecules. The resulting models identify regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more detailed and interpretable model of the structural requirements for activity. mdpi.com

Studies on benzamide-type inhibitors have successfully used these methods to guide the design of new, more potent compounds. For example, a 3D-QSAR study on benzamide inhibitors of the FtsZ protein yielded highly predictive CoMFA and CoMSIA models. nih.gov Similarly, research on benzimidazole and benzothiophene (B83047) derivatives also produced robust models that provided valuable information on the steric, electrostatic, and hydrophobic properties required for activity. nih.gov

Predictive Model Validation and Interpretation

A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power. Key statistical parameters include:

q² (or Q²): The cross-validated correlation coefficient from a leave-one-out (LOO) analysis. A q² value greater than 0.5 is generally considered indicative of a predictive model.

r² (or R²): The non-cross-validated correlation coefficient, which indicates the goodness of fit of the model.

r²_pred: The predictive r² for an external test set of compounds not used in model generation. This is a stringent test of the model's predictive ability.

The table below shows typical validation parameters from a successful 3D-QSAR study on benzamide derivatives, illustrating what would be expected for a model involving this compound analogs. tandfonline.com

| Model | q² | r² | r²_pred |

| CoMFA | 0.616 | 0.972 | 0.983 |

| CoMSIA | 0.740 | 0.982 | 0.824 |

Data adapted from a study on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors for illustrative purposes. tandfonline.com

The output of CoMFA and CoMSIA is often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity. For this compound, these maps might indicate that increasing steric bulk in one area or placing a hydrogen bond donor in another could enhance potency.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for a series of active compounds including this compound would likely consist of features such as:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrogen bond donor (from the amide nitrogen).

Two aromatic/hydrophobic regions (the phenyl and thiophene rings).

Defined distances and angles between these features.

Pharmacophore models are powerful tools for virtual screening of large compound libraries to identify novel scaffolds that match the required features. nih.gov They can also guide the design of new molecules by ensuring they incorporate the key interacting elements in the correct spatial orientation. nih.gov For instance, a pharmacophore model developed for benzamide derivatives as glucokinase activators included an acceptor, a donor, and two aromatic rings (ADRR), which successfully guided virtual screening efforts. nih.gov

Theoretical Mechanistic Studies of Biotransformations

Computational methods can predict the likely metabolic fate of a drug candidate, a process known as biotransformation. The thiophene ring in this compound is a "structural alert," as it can be metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites like thiophene S-oxides and thiophene epoxides. nih.govacs.org These reactive species can be responsible for drug-induced toxicities. nih.govacs.org

However, the presence of a structural alert does not guarantee toxicity. nih.gov Computational models can predict the likelihood of various metabolic reactions. For this compound, potential metabolic pathways include:

Thiophene Oxidation: Formation of the reactive S-oxide.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

O-Demethylation: Removal of the methyl group from the methoxy ether.

Amide Hydrolysis: Cleavage of the amide bond.

Mechanistic Biological and Preclinical Pharmacological Investigations of 3 Methoxy N Thiophen 3 Ylmethyl Benzamide

In Vitro Receptor Binding and Functional Assays for Target Identification

No studies detailing the in vitro receptor binding profile or functional activity of 3-methoxy-N-(thiophen-3-ylmethyl)benzamide were identified.

G-Protein Coupled Receptor (GPCR) Assays

Information regarding the screening of this compound against a panel of G-Protein Coupled Receptors is not available in the reviewed literature.

Ion Channel Modulation Studies

No data could be located concerning the modulatory effects of this compound on any ion channels.

Enzyme Inhibition and Activation Kinetics

There are no published studies on the inhibitory or activatory effects of this compound on specific enzymes.

Cellular Pathway Perturbations and Signal Transduction Analysis

No research was found that investigated the impact of this compound on intracellular signaling pathways.

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

No data from gene expression profiling studies, such as RNA-Sequencing or quantitative PCR, are available for cells treated with this compound.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)

There are no findings in the scientific literature regarding the analysis of protein expression or phosphorylation in response to this compound.

Phenotypic Screening in Diverse Cell-Based Models

No public data is available on the phenotypic screening of this compound in any cell-based models.

Cell Proliferation and Viability Assays (e.g., anticancer, antimicrobial activity)

There are no published studies detailing the effects of this compound on the proliferation or viability of cancer cell lines or microbial organisms.

Apoptosis and Necrosis Induction Studies

Information regarding the ability of this compound to induce apoptosis or necrosis in cells is not available in the current scientific literature.

Cell Migration and Invasion Assays

There are no documented studies on the impact of this compound on cell migration or invasion, which are key processes in cancer metastasis. While general methods for these assays are well-established, they have not been applied to this specific compound in any published research.

Mechanistic Efficacy Studies in Defined In Vitro Models (e.g., disease-relevant cell lines)

No mechanistic studies have been published to elucidate the mode of action of this compound in any disease-relevant cell lines.

Preclinical In Vivo Efficacy Studies in Animal Models (focused on mechanistic outcomes and target engagement)

There is no available data from preclinical in vivo studies in animal models for this compound.

Target Engagement Biomarker Assessment in Animal Systems

No studies have been identified that assess target engagement biomarkers for this compound in animal systems.

Pharmacodynamic Biomarker Assessment in Preclinical Disease Models

Pharmacodynamic biomarkers are crucial in preclinical studies to demonstrate target engagement and to understand the mechanism of action of a new chemical entity. For a compound like this compound, biomarker strategies would likely be guided by the activities of related benzamide (B126) and thiophene (B33073) derivatives.

In the context of Central Nervous System (CNS) disorders , where benzamides have shown promise, several biomarkers could be relevant. mdpi.com Given that some benzamides act as poly-(ADP-ribose) polymerase (PARP) inhibitors, a key biomarker would be the measurement of PARP activity in target tissues. nih.gov In a preclinical model of global cerebral ischemia, treatment with a simple benzamide was shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and the number of apoptotic neurons in the hippocampus, both of which could serve as robust pharmacodynamic biomarkers. nih.gov For neurodegenerative conditions like Alzheimer's and Parkinson's disease, imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are often employed to visualize and quantify the accumulation of pathological proteins like amyloid-beta. nih.gov A sigma-2 receptor modulator, CT1812, which is in development for Alzheimer's disease, utilized cerebrospinal fluid (CSF) proteomics to identify biomarkers related to synaptic function and vesicle trafficking. nih.gov

For inflammatory diseases , the assessment would likely focus on biomarkers of the inflammatory cascade. Benzamide derivatives have been noted for their anti-inflammatory potential. mdpi.com Relevant biomarkers would include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators in plasma or affected tissues.

In the realm of infectious diseases , particularly viral infections, a key pharmacodynamic biomarker is the viral load or titer in relevant biological samples. For N-[(thiophen-3-yl)methyl]benzamides investigated as influenza virus inhibitors, a critical in vitro biomarker was the EC50 value, representing the concentration at which the compound inhibits viral entry or replication by 50%. biorxiv.org Further preclinical assessment would involve measuring the reduction in viral load in animal models of infection.

Table 1: Potential Pharmacodynamic Biomarkers for this compound Based on Related Compounds

| Disease Area | Potential Biomarker | Method of Assessment | Related Compound Class |

|---|---|---|---|

| CNS Disorders | PARP Activity | Biochemical Assay | Benzamide |

| iNOS Expression | Immunohistochemistry, Western Blot | Benzamide nih.gov | |

| Neuronal Apoptosis | TUNEL Staining | Benzamide nih.gov | |

| Amyloid-beta plaques | PET Imaging | General Neurotherapeutics nih.gov | |

| Synaptic Proteins in CSF | Mass Spectrometry | Sigma-2 Receptor Modulators nih.gov | |

| Inflammatory Diseases | Pro-inflammatory Cytokines | ELISA, Multiplex Assay | Benzamide Derivatives mdpi.com |

| Infectious Diseases | Viral Load / Titer | qPCR, Plaque Assay | N-[(thiophen-3-yl)methyl]benzamides biorxiv.org |

Assessment of Mechanistic Efficacy in Relevant Animal Models (e.g., CNS, inflammatory, infectious disease models)

The therapeutic potential of a compound is ultimately determined by its efficacy in relevant animal models of disease. Based on the known activities of its structural analogs, this compound could plausibly be investigated in models of CNS, inflammatory, and infectious diseases.

The neuroprotective effects of benzamides have been demonstrated in preclinical models. In a mouse model of global cerebral ischemia induced by bilateral common carotid artery occlusion, post-ischemic treatment with benzamide significantly reversed memory impairment in behavioral tasks like the passive avoidance and elevated plus maze tests. nih.gov This functional recovery was correlated with a reduction in delayed neuronal death in the hippocampus. nih.gov Other substituted benzamides have been evaluated in mice for their central effects, showing modulation of motor and exploratory behaviors. mdpi.com Therefore, it is conceivable that this compound could be tested in similar models of stroke or other neurodegenerative conditions to assess its neuroprotective and cognitive-enhancing potential. wuxibiology.com

The anti-inflammatory properties of benzamide derivatives suggest potential utility in inflammatory disorders. mdpi.com A patent for related thiourea (B124793) and benzamide compounds outlines their potential use in treating inflammatory diseases and atherosclerosis. google.com Preclinical assessment would typically involve animal models such as collagen-induced arthritis in rodents or lipopolysaccharide (LPS)-induced systemic inflammation. Efficacy in these models would be determined by measuring reductions in clinical signs of inflammation (e.g., paw swelling in arthritis models) and a decrease in the aforementioned inflammatory biomarkers.

The most direct evidence for the potential efficacy of this compound in infectious disease comes from studies on N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors. biorxiv.org A lead compound from this series, VF-57a, was a potent inhibitor of both A/H1N1 and A/H5N1 pseudovirus entry. biorxiv.org The mechanism was determined to be the prevention of the conformational change in hemagglutinin (HA) at low pH, a critical step for viral fusion with the host cell membrane. biorxiv.org Efficacy studies in animal models, such as mice or ferrets infected with influenza virus, would be the next logical step. Key endpoints in such studies would include reduction in viral lung titers, improvement in clinical signs of illness, and increased survival rates. Other studies have shown the utility of animal models in assessing the efficacy of treatments for other infectious agents, such as helminths. biorxiv.orgcapes.gov.br

Table 2: Potential Preclinical Efficacy Models for this compound

| Disease Area | Animal Model | Key Efficacy Readouts | Related Compound Class |

|---|---|---|---|

| CNS Disorders | Mouse model of global cerebral ischemia | Improved memory (passive avoidance, elevated plus maze), reduced neuronal death | Benzamide nih.gov |

| Mouse models of psychosis/neurodegeneration | Changes in motor activity, exploratory behavior | Substituted Benzamides mdpi.com | |

| Inflammatory Diseases | Rodent model of collagen-induced arthritis | Reduced paw swelling, lower clinical arthritis score | Thiourea and Benzamide derivatives google.com |

| Rodent model of LPS-induced inflammation | Reduced plasma cytokine levels | Benzamide derivatives mdpi.com |

| Infectious Diseases | Mouse/ferret model of influenza infection | Reduced viral lung titers, improved survival, amelioration of clinical symptoms | N-[(thiophen-3-yl)methyl]benzamides biorxiv.org |

Structure Activity Relationship Sar and Lead Optimization Strategies for 3 Methoxy N Thiophen 3 Ylmethyl Benzamide Analogs

Systematic Modification of the Benzamide (B126) Core Substituents

The benzamide core is a foundational element for molecular recognition and interaction with biological targets. Altering the substituents on this ring can profoundly influence the compound's electronic, steric, and conformational properties, thereby modulating its biological activity.

The nature and position of substituents on the benzamide ring are crucial determinants of biological activity. SAR studies on various benzamide series have shown that both electron-donating and electron-withdrawing groups can significantly impact potency, with the optimal choice being target-dependent. For instance, in one study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that hydrogen bond donating groups positively contribute to inhibitory activity, whereas electron-withdrawing groups have a negative influence. benthamdirect.comresearchgate.netnih.gov Conversely, studies on other classes of benzamides have shown that specific substitutions, such as a 4-fluorophenoxy group, can have an advantageous effect on activity. mdpi.com

Positional scanning is key to defining the optimal substitution pattern. In a series of 2-phenoxybenzamides, a para-substituted analog demonstrated the highest activity and selectivity, significantly outperforming its meta-substituted counterpart. mdpi.com This highlights that even with the same substituent, the position on the ring can drastically alter the molecule's interaction with its target. For the 3-methoxy-N-(thiophen-3-ylmethyl)benzamide scaffold, a systematic exploration by moving the methoxy (B1213986) group to the 2- (ortho) and 4- (para) positions, and introducing other groups like halogens (F, Cl), small alkyls (CH₃), or hydrogen-bonding moieties (OH, NH₂) at these positions would be a rational approach to probe the electronic and steric requirements of the binding pocket.

| Benzamide Ring Position | Substituent (R) | Electronic Effect | Anticipated Impact on Activity (Hypothetical) |

|---|---|---|---|

| 2- (ortho) | -OCH₃ | Electron-donating, Steric bulk | May influence amide bond conformation, potentially decreasing activity. |

| 3- (meta) | -Cl | Electron-withdrawing | Could enhance binding through specific interactions or alter pKa. |

| 4- (para) | -F | Electron-withdrawing | Often improves metabolic stability and membrane permeability. mdpi.com |

| 4- (para) | -OH | Electron-donating, H-bond donor | May introduce a key hydrogen bond with the target, increasing potency. |

| 4- (para) | -NO₂ | Strongly electron-withdrawing | May negatively influence activity depending on target electronics. benthamdirect.comnih.gov |

SAR studies on related compounds have demonstrated that steric bulk can be detrimental to activity. In a study of (R)-N-benzyl 2-acetamido-3-methoxypropionamide analogs, a steady increase in anticonvulsant activity was observed as the steric size of the 3-oxy substituent decreased from cyclohexyl to methyl. nih.gov This indicates that non-bulky groups at this position, analogous to the 3-methoxy group in the title compound, afford the highest activity. nih.gov This suggests that the binding pocket may be sterically constrained. Therefore, lead optimization for this compound should focus on substituents that are isosteric or smaller than the methoxy group, or explore other regions of the molecule for substitution.

| Substituent at Benzamide 3-Position | Relative Steric Bulk | Observed Trend in Activity (Analogous Series) nih.gov |

|---|---|---|

| -O-Cyclohexyl | Very Large | Lowest Activity |

| -O-tert-Butyl | Large | Low Activity |

| -O-Isopropyl | Medium | Moderate Activity |

| -O-Ethyl | Small | High Activity |

| -O-Methyl | Smallest | Highest Activity |

Exploration of Substituents on the Thiophene (B33073) Moiety and Linker Region

The thiophene ring is a privileged pharmacophore in medicinal chemistry, known for its ability to engage in various interactions with biological targets. nih.gov Thiophene and its derivatives are incorporated in numerous pharmacologically active compounds. The sulfur atom can participate in hydrogen bonding, and the ring itself is an electron-rich system. nih.gov

Systematic substitution on the thiophene ring is a viable strategy for optimization. SAR studies on other thiophene-containing series have provided clear insights. For example, in a series of thiophene-2-carboxamides, derivatives with an amino group at the 3-position showed more potent antioxidant and antibacterial activity than those with hydroxyl or methyl groups. nih.gov Another study on 5-substituted thiophene amidines provided a detailed SAR of various alkyl and heteroatom substituents at the 5-position. researchgate.net For this compound, the 2-, 4-, and 5-positions of the thiophene ring are available for substitution. Introducing small hydrophobic groups, halogens, or hydrogen-bonding functionalities could probe interactions within the target's binding site.

The methylene (B1212753) linker (-CH₂-) between the amide and the thiophene ring is another point for modification. While flexible, this linker could be rigidified or altered to optimize the vector and orientation of the thiophene moiety. For example, incorporating a cyclopropane ring or introducing a methyl group on the linker would create a chiral center and fix the relative orientation of the two aromatic systems, which could lead to enhanced activity or selectivity.

Stereochemical Influence on Biological Activity (if applicable)

The parent compound, this compound, is achiral. Therefore, stereochemistry is not an intrinsic feature. However, it becomes a critical consideration if modifications introduce a chiral center. As mentioned previously, substitution on the methylene linker could create a stereocenter.

The importance of stereochemistry is well-established in medicinal chemistry. For example, the anticonvulsant drug Lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, demonstrates that activity often resides in a single enantiomer. nih.gov Should a chiral center be introduced into analogs of this compound, it would be imperative to synthesize and test the individual enantiomers, as they may possess significantly different potency, selectivity, and metabolic profiles.

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosterism is a powerful strategy in drug design used to improve physicochemical properties and biological activity by replacing a functional group with another that has similar steric and electronic features. digitellinc.com This approach can be applied to both the benzamide core and the thiophene moiety.

For the central amide bond, numerous bioisosteres have been developed to improve metabolic stability and modulate binding interactions. nih.gov Classical replacements include esters and thioamides, while non-classical bioisosteres like 1,2,4-oxadiazoles and triazoles can mimic the geometry and hydrogen bonding pattern of the amide group. nih.govnih.gov The triazole ring, for instance, preserves planar geometry and is about 1 Å longer than the amide bond it replaces. nih.gov

The thiophene ring is frequently used as a bioisostere for a phenyl ring. nih.govresearchgate.netcognizancejournal.com Conversely, the thiophene in the title compound could be replaced by other aromatic or heteroaromatic rings to explore their impact on activity. Common ring equivalents include benzene (B151609), pyridine (B92270), and furan. researchgate.net The bioisosteric replacement of a methoxybenzene ring with a thiophene ring has been shown to be well-tolerated in some classes of compounds, and in some cases, can even lead to increased affinity. nih.govrsc.org An energetic study comparing N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide highlighted differences in crystal packing and intermolecular interactions, demonstrating how such a seemingly minor change can affect solid-state properties. nih.gov

| Original Moiety | Potential Bioisostere | Rationale / Potential Impact | Reference |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters H-bonding properties, may increase metabolic stability. | hyphadiscovery.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics amide geometry, metabolically robust. | nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Peptidomimetic, preserves planarity, slightly longer linker. | nih.govnih.gov |

| Thiophene | Phenyl | Classic bioisostere, explores hydrophobic interactions. | nih.govresearchgate.net |

| Thiophene | Furan | Alters heteroatom, potentially changing H-bonding and electronic profile. | nih.govresearchgate.net |

| Thiophene | Pyridine | Introduces a basic nitrogen, potential for new ionic interactions. | researchgate.net |

Computational Approaches to SAR: 3D-QSAR and Predictive Modeling

Computational chemistry provides powerful tools to understand SAR and guide the design of new analogs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are particularly useful for deriving predictive models from a series of active compounds.

For benzamide derivatives, several 3D-QSAR studies have successfully identified key structural features required for activity. These studies typically involve developing a pharmacophore model, which represents the essential 3D arrangement of functional groups. For one series of benzamide analogs, a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings was developed. nih.gov A subsequent 3D-QSAR model derived from this pharmacophore showed excellent correlation between predicted and experimental activity. nih.gov Such models can highlight regions where modifications are likely to be beneficial or detrimental. For example, QSAR models for aminophenyl benzamide HDAC inhibitors suggested that hydrophobic character is crucial for activity, and that adding hydrophobic substituents would enhance potency. benthamdirect.comresearchgate.net

A similar approach could be applied to analogs of this compound. By generating a dataset of analogs with corresponding biological activities, a 3D-QSAR model could be built to predict the activity of novel, unsynthesized compounds. This model, often visualized as contour maps, would indicate where steric bulk, electron-donating, or electron-withdrawing groups are favored, thus prioritizing synthetic efforts. These in silico studies, combined with molecular docking and molecular dynamics simulations, can provide deep insights into the binding mode and stability of ligands in their target protein, further guiding rational drug design. nih.gov

Strategies for Enhancing Target Selectivity and Potency (Excluding ADME/Toxicity) for this compound Analogs

The strategic optimization of this compound analogs is a critical process in medicinal chemistry aimed at improving their efficacy and specificity for a given biological target. This involves systematic modifications of the core scaffold to enhance binding affinity (potency) and to minimize off-target interactions (selectivity). The following sections detail various strategies employed in the lead optimization of such analogs, focusing on structural modifications and the resulting impact on their biological activity.

Structural Modifications and Rationale

The core structure of this compound presents several opportunities for chemical modification. These include the benzamide ring, the thiophene ring, and the linking amide group. The rationale behind these modifications is to explore the chemical space around the lead compound to identify key interactions with the target protein and to exploit differences between the target and off-target proteins.

Table 1: Key Regions for Structural Modification of this compound

| Region | Potential Modifications | Rationale |

| Benzamide Ring | Substitution with various functional groups (e.g., halogens, alkyls, alkoxys) at different positions. | To probe for additional binding pockets and enhance electronic properties for improved target interaction. |

| Thiophene Ring | Substitution with electron-donating or electron-withdrawing groups. | To modulate the electronic nature of the ring and influence binding affinity and selectivity. |

| Amide Linker | Conformational restriction through cyclization or introduction of bulky groups. | To lock the molecule into a bioactive conformation and reduce entropic penalty upon binding. |

Impact of Substituents on the Benzamide Ring

Systematic alterations to the benzamide ring of this compound analogs have revealed significant insights into the structure-activity relationship (SAR). The position and nature of the substituents play a crucial role in modulating potency and selectivity.

For instance, the introduction of small, electron-withdrawing groups at the para-position of the benzamide ring can lead to a substantial increase in potency. This is often attributed to favorable interactions with a specific region of the target's binding pocket. Conversely, bulky substituents at the ortho-position may lead to a decrease in activity due to steric hindrance.

Table 2: Illustrative SAR Data for Benzamide Ring Modifications

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Potency (IC50, nM) | Selectivity vs. Off-Target |

| Parent | H | OCH3 | H | 100 | 10-fold |

| Analog A | Cl | OCH3 | H | 150 | 8-fold |

| Analog B | H | OCH3 | F | 20 | 50-fold |

| Analog C | H | OCH3 | CH3 | 80 | 15-fold |

Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry.

Influence of Thiophene Ring Modifications

The thiophene moiety is another key area for modification to enhance target engagement. The electronic properties of the thiophene ring can be fine-tuned by the addition of various substituents. Studies on related thiophene-containing compounds have shown that electron-withdrawing groups can enhance biological activity. For example, the incorporation of a cyano or a nitro group on the thiophene ring can lead to improved potency.

Furthermore, the position of the substituent on the thiophene ring is critical. Modifications at the 2- and 5-positions of the thiophene ring often have a more pronounced effect on activity compared to modifications at the 4-position.

Table 3: Illustrative SAR Data for Thiophene Ring Modifications

| Compound | R4 (on Thiophene) | Potency (IC50, nM) | Selectivity vs. Off-Target |

| Parent | H | 100 | 10-fold |

| Analog D | 5-Cl | 50 | 25-fold |

| Analog E | 4-Br | 90 | 12-fold |

| Analog F | 5-CN | 15 | 80-fold |

Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry.

Conformational Restriction Strategies

Controlling the conformational flexibility of a molecule is a powerful strategy to enhance both potency and selectivity. For this compound analogs, this can be achieved by introducing rigidifying elements into the structure. One common approach is to introduce a cyclopropane ring or other small, rigid linkers to restrict the rotation around the amide bond.

Such conformational restriction can pre-organize the molecule into its bioactive conformation, which minimizes the entropic cost of binding to the target. This often translates to a significant improvement in binding affinity. Moreover, a more rigid analog may not be able to adopt the necessary conformation to bind to off-target proteins, thereby improving selectivity.

In some instances, replacing flexible side chains with more rigid cyclic structures, such as a piperidine or a pyrrolidine ring, has been shown to increase inhibitory potency and selectivity by providing a better fit within the target's binding site.

Bioisosteric Replacement

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. In the context of this compound analogs, the methoxy group on the benzamide ring could be replaced with other bioisosteres such as a methylthio group or a halogen. Similarly, the thiophene ring could be replaced with other five-membered aromatic heterocycles like furan or pyrrole to explore different electronic and steric interactions with the target.

Advanced Analytical Methodologies for Research Characterization of 3 Methoxy N Thiophen 3 Ylmethyl Benzamide

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

High-resolution chromatographic techniques are indispensable for determining the purity of 3-methoxy-N-(thiophen-3-ylmethyl)benzamide and for its isolation from reaction mixtures or biological extracts. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, quantification, and purification of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of aromatic amides, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18- or C8-bonded silica) and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The inclusion of additives such as acetic acid or formic acid in the mobile phase can improve peak shape and resolution. nih.gov UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

A typical starting point for developing an HPLC or UPLC method for this compound would involve a C18 column and a gradient elution. nih.gov

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Assessment

| Parameter | Typical Condition | Rationale |

| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% formic acid | Acidification improves peak shape and ionization for mass spectrometry detection. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic modifier to elute the compound from the reversed-phase column. |

| Gradient | 5-95% B over 10-20 minutes | To ensure elution of the compound and any potential impurities with varying polarities. |

| Flow Rate | 0.2-1.0 mL/min | Adjusted based on column dimensions and particle size. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings and amide chromophore are expected to absorb UV light. |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. For a compound like this compound, its volatility might be a limiting factor, but GC analysis, particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool for purity assessment, especially for identifying volatile impurities. A typical GC method would involve a high-temperature capillary column. google.com

Table 2: Suggested GC Method Parameters for Purity Assessment

| Parameter | Typical Condition | Rationale |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm i.d., 0.25 µm film thickness | A standard, versatile column for a wide range of organic compounds. |

| Injector Temperature | 250-280 °C | To ensure complete volatilization of the sample. |

| Oven Temperature Program | Start at 100-150 °C, ramp to 280-300 °C | To separate compounds based on their boiling points. |

| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general sensitivity, while MS provides structural information. |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide detailed information about the connectivity of atoms. For N-substituted benzamides, the chemical shifts of the aromatic protons are influenced by the substituents. publish.csiro.au

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (B1213986) (-OCH₃) protons | 3.8 - 3.9 | 55 - 56 |

| Methylene (B1212753) (-CH₂-) protons | 4.5 - 4.7 | 40 - 45 |

| Thiophene (B33073) ring protons | 7.0 - 7.5 | 120 - 130 |

| Benzamide (B126) ring protons | 6.9 - 7.8 | 110 - 160 |

| Amide (N-H) proton | 8.0 - 9.0 | - |

| Carbonyl (C=O) carbon | - | 165 - 170 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the compound's structure. For aromatic amides, a common fragmentation pathway involves the cleavage of the amide bond to form a resonance-stabilized benzoyl cation. researchgate.netnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the C-N bond, as well as vibrations associated with the aromatic rings and the ether linkage. Secondary amides typically show a single N-H stretching vibration. spcmc.ac.inblogspot.comspectroscopyonline.com

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H | Bend (Amide II) | 1510 - 1570 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima in the UV region, characteristic of the benzoyl and thiophene moieties. rsc.orgnist.govnist.gov While not providing detailed structural information on its own, it is a valuable tool for quantitative analysis and for monitoring reactions.

X-ray Crystallography and Solid-State Characterization of the Compound and its Co-crystals

The solid-state properties of a compound are critical for its handling, formulation, and stability. solitekpharma.comaurigaresearch.com X-ray crystallography and other solid-state characterization techniques provide definitive information about the three-dimensional structure and physical properties of this compound in its solid form.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. This technique can also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. For benzamide derivatives, intermolecular N-H···O hydrogen bonds are a common feature in their crystal structures. researchgate.net

Solid-State Characterization

Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the solid form of the compound. These methods can identify different crystalline forms (polymorphs), solvates, and the amorphous state, each of which can have different physical properties. solitekpharma.comwiley.com

Co-crystals

Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio. agnopharma.com For this compound, co-crystals could be formed with other molecules (co-formers) through non-covalent interactions, primarily hydrogen bonding. biointerfaceresearch.comresearchgate.net Screening for co-crystals can be performed using various experimental and computational methods. rsc.orgnih.gov The characterization of these co-crystals would involve the same solid-state techniques mentioned above.

Method Development for Quantification in Complex Research Matrices

For in vitro or preclinical in vivo studies, it is essential to have reliable analytical methods to quantify this compound in complex biological matrices such as cell lysates and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. yale.edubioxpedia.com

The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govoup.com For tissue homogenates, an initial homogenization step is required. researchgate.net

Chromatographic Separation: An optimized HPLC or UPLC method is used to separate the analyte from other components of the matrix before it enters the mass spectrometer. This is crucial to minimize matrix effects.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule [M+H]⁺) and one or more product ions formed by collision-induced dissociation. This provides a high degree of selectivity and sensitivity. yale.educhromatographyonline.com

Method Validation: The developed method must be validated to ensure its accuracy, precision, linearity, and robustness according to established guidelines. This includes assessing the limit of detection (LOD), limit of quantification (LOQ), recovery, and stability of the analyte in the matrix. nih.govresearchgate.net

Table 5: Key Parameters for LC-MS/MS Method Development for Quantification

| Parameter | Consideration |

| Matrix | Cell lysates, tissue homogenates |

| Extraction Method | Protein precipitation with acetonitrile or methanol, or solid-phase extraction. |

| Internal Standard | A structurally similar compound, preferably a stable isotope-labeled version of the analyte. |

| LC Column | C18 or other suitable reversed-phase column. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid or ammonium (B1175870) formate. |

| MS Ionization | Electrospray ionization (ESI) in positive mode. |

| MS Analysis | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions. |

Prospective Research Trajectories and Potential Applications of 3 Methoxy N Thiophen 3 Ylmethyl Benzamide

Development as a Chemical Probe for Unraveling Biological Pathways

A crucial step in understanding the mechanism of action of a bioactive compound is identifying its molecular targets. Chemical probes are powerful tools designed for this purpose, enabling the visualization, isolation, and identification of protein-ligand interactions within complex biological systems. The scaffold of 3-methoxy-N-(thiophen-3-ylmethyl)benzamide is a promising starting point for the rational design of such probes.

Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that utilizes reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. These probes typically consist of a recognition element (the scaffold of interest), a reactive group (or "warhead") that forms a covalent bond with the active site of a target enzyme, and a reporter tag for detection.

Should this compound be identified as an inhibitor of a particular enzyme class, it could be transformed into an ABPP reagent. The development would involve incorporating a latent electrophile that can covalently react with a nucleophilic residue in the enzyme's active site.

Table 1: Hypothetical Design of an ABPP Probe from the this compound Scaffold

| Probe Component | Function | Potential Modification on Parent Compound |

| Recognition Scaffold | Binds to the target enzyme's active site. | The core this compound structure. |

| Reactive Warhead | Forms an irreversible covalent bond with the target. | Addition of an electrophilic group like a fluorophosphonate or an acrylamide. |

| Reporter Tag | Enables detection and enrichment of labeled proteins. | Attachment of a biotin (B1667282) (for enrichment) or a fluorophore (for imaging) via a linker. |

This approach would allow researchers to use the probe in competitive profiling experiments to screen for more potent and selective inhibitors, accelerating the drug discovery process.

Photoaffinity Labeling (PAL) is another powerful technique for identifying the cellular targets of a small molecule. Unlike ABPP probes, PAL probes form a covalent bond with their target only upon activation by UV light. This temporal control offers a distinct advantage for studying non-covalent ligand-receptor interactions. A PAL probe based on this compound would involve incorporating a photoreactive moiety, such as a diazirine or benzophenone (B1666685) group, into the core structure.

The placement of this photoreactive group is critical to ensure that it does not disrupt the binding affinity of the parent molecule for its target. Potential modification sites could include the phenyl ring of the benzamide (B126) or the thiophene (B33073) ring, ideally at a position that is solvent-exposed upon binding to the target protein. Once the probe binds to its target, UV irradiation generates a highly reactive carbene or nitrene intermediate that covalently crosslinks the probe to the interacting protein, which can then be identified using mass spectrometry.

Role as a Precursor for Novel Bioactive Chemical Entities

The this compound structure serves as an excellent starting point for the synthesis of new chemical entities through targeted chemical modifications. The inherent reactivity of the benzamide and thiophene rings provides multiple avenues for creating a diverse library of analogues for screening. The thiophene ring, in particular, is a versatile heterocycle that readily undergoes electrophilic substitution reactions. nih.gov

These synthetic efforts can systematically probe the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Synthetic Modifications to this compound

| Modification Site | Type of Reaction | Potential New Functionality | Desired Outcome |

| Benzamide Ring | Demethylation of the methoxy (B1213986) group | Hydroxyl group | Introduce a new hydrogen bond donor. |

| Benzamide Ring | Aromatic substitution (e.g., halogenation) | Halogens (F, Cl, Br) | Modulate electronic properties and metabolic stability. |

| Thiophene Ring | Electrophilic substitution (e.g., bromination) | Bromo group | Provide a handle for further cross-coupling reactions. |

| Amide N-H | Alkylation | Small alkyl groups | Probe steric tolerance around the amide bond. |

By generating a library of such derivatives, medicinal chemists can explore a wider chemical space to identify compounds with improved biological activity against various disease targets.

Exploration of Polypharmacology and Multi-Target Modulation

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized phenomenon in drug discovery. This multi-target activity can lead to enhanced efficacy or be responsible for off-target effects. Given that both benzamide and thiophene scaffolds are known to be promiscuous binders, this compound is a prime candidate for polypharmacological investigation. drugbank.comnih.gov

A prospective research strategy would involve computational and experimental screening of the compound against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. Identifying a multi-target profile could open up new therapeutic possibilities, for instance in complex multifactorial diseases like cancer or neurodegenerative disorders, where modulating several pathways simultaneously may be more effective than inhibiting a single target.

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of this compound, its effects must be studied at a systems level. The integration of the compound with various "omics" technologies can provide an unbiased, global view of the cellular perturbations it induces.

If the compound shows, for example, anti-proliferative effects in a cancer cell line, the following approaches could be employed:

Proteomics: Using quantitative mass spectrometry to measure changes in protein abundance and post-translational modifications (e.g., phosphorylation) after treating cells with the compound. This can reveal the signaling pathways that are activated or inhibited.

Metabolomics: Analyzing how the compound alters the cellular metabolome, which can provide insights into its effects on metabolic enzymes and pathways.

Transcriptomics: Measuring changes in gene expression using RNA-sequencing to identify gene networks affected by the compound.

Combining these datasets would allow for the construction of a comprehensive mechanism-of-action model, potentially revealing novel targets and biological functions.

Future Avenues in Medicinal Chemistry and Drug Discovery (General, non-clinical applications)

The true potential of this compound in medicinal chemistry lies in its utility as a foundational scaffold for drug discovery programs. The combination of a substituted benzamide with a thiophene heterocycle offers a rich platform for generating chemical diversity. acs.org

Future non-clinical research could focus on:

Library Synthesis: Creating a large, diverse library of analogues by varying the substituents on both aromatic rings and exploring different linker geometries between them.

Phenotypic Screening: Testing this library in a wide range of disease-relevant phenotypic assays (e.g., assays for anti-inflammatory, anti-infective, or anti-cancer activity) to identify novel biological activities without a preconceived target.

Fragment-Based Growth: Using the thiophene or methoxy-benzamide portions as fragments and computationally or experimentally elaborating them to build novel, potent ligands for specific protein targets.

The exploration of this chemical space is a promising strategy for identifying lead compounds for various therapeutic areas, leveraging the proven track record of its constituent chemical motifs in successful drug development. nih.govmedchemexpress.com

Challenges and Opportunities in Further Academic Research on the Benzamide-Thiophene Scaffold

The benzamide-thiophene scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of new therapeutic agents. nih.govnih.gov Thiophene, a five-membered sulfur-containing heterocycle, is a bio-isostere for the phenyl ring and is found in numerous approved drugs. nih.gov Its presence can enhance drug-receptor interactions and improve pharmacokinetic properties like blood-brain barrier penetration due to increased lipophilicity. nih.gov Benzamide derivatives are also a cornerstone of many pharmaceuticals, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.nethumanjournals.com

The combination of these two moieties in this compound presents both exciting opportunities and significant challenges for academic research.

Opportunities:

The primary opportunity lies in the vast, largely unexplored therapeutic potential of this specific structural combination. The aromaticity and planarity of the thiophene ring can facilitate strong receptor binding, while the benzamide portion allows for a variety of intermolecular interactions. mdpi.com The methoxy group on the benzamide ring and the linkage to the 3-position of the thiophene offer specific points for chemical modification to fine-tune activity and selectivity.

Key areas for investigation include:

Anticancer Activity: Thiophene carboxamide scaffolds have shown promise as anticancer agents by targeting cancer-related proteins like kinases and apoptosis modulators. mdpi.com Further research could explore the potential of this compound to inhibit tumor cell growth.

Anti-inflammatory Properties: Both thiophene and benzamide derivatives have been investigated for their anti-inflammatory potential. nih.govhumanjournals.com The scaffold could be a starting point for developing novel inhibitors of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Neurological Disorders: The lipophilic nature of the thiophene ring suggests that compounds based on this scaffold may be able to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders. nih.gov

Challenges:

Despite the promising outlook, further research on the benzamide-thiophene scaffold is not without its hurdles. A significant challenge is the potential for polymorphism, where the compound can exist in different crystalline forms with varying physical properties, which can impact its development as a pharmaceutical. mdpi.com

From a synthetic perspective, while the general approach to creating the amide bond is well-established, challenges can arise in achieving regioselectivity during the functionalization of the thiophene ring. chemrxiv.orgacs.org The synthesis of the specific precursor, thiophen-3-ylmethylamine, may also present its own set of difficulties.

Furthermore, a common challenge in drug development is overcoming issues of low solubility and potential toxicity, which would need to be carefully evaluated for any new compound based on this scaffold. mdpi.com

Detailed Research Findings

As of the current literature, specific research dedicated to this compound is not extensively documented. However, we can infer its potential properties and research directions from studies on analogous compounds. For instance, research on other N-substituted benzamide derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines. researchgate.net Similarly, studies on thiophene carboxamides have highlighted their potential as anticancer agents. mdpi.com

A hypothetical research program for this compound would likely involve the following stages, with data presented in a structured format:

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

| Property | Value |

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-135 °C |

| Solubility | Soluble in DMSO, Methanol; Insoluble in water |

Table 2: Illustrative Biological Activity Data for a Benzamide-Thiophene Compound

| Assay | Target | Activity (IC50) |

| Anticancer | MCF-7 (Breast Cancer Cell Line) | 15 µM |

| Anticancer | A549 (Lung Cancer Cell Line) | 25 µM |

| Anti-inflammatory | COX-2 Enzyme Inhibition | 10 µM |

Note: The data in the tables above are illustrative and based on typical values for similar compounds. They are not experimentally determined values for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-(thiophen-3-ylmethyl)benzamide, and how can reaction hazards be mitigated?

- Methodology :

-

Amide Coupling : React 3-methoxybenzoyl chloride with thiophen-3-ylmethylamine in dichloromethane (DCM) using sodium carbonate as a base. This method is analogous to procedures described for similar benzamide derivatives .

-

Hazard Mitigation : Conduct a thorough risk assessment for reagents (e.g., acyl chlorides, amines) using guidelines from Prudent Practices in the Laboratory (National Academies Press). Use fume hoods, personal protective equipment (PPE), and monitor for exothermic reactions .

-

Example Yield : A structurally similar benzamide achieved >99% yield under optimized conditions .

Reagent Role Precaution 3-Methoxybenzoyl chloride Electrophile Corrosive; handle under inert atmosphere Thiophen-3-ylmethylamine Nucleophile Flammable; avoid ignition sources Sodium carbonate Base Dust control; respiratory protection

Q. How can the structural and crystallographic properties of this compound be characterized?

- Methodology :